molecular formula C15H18Cl2N4O2 B12912531 5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine CAS No. 20535-53-9

5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine

Cat. No.: B12912531
CAS No.: 20535-53-9
M. Wt: 357.2 g/mol
InChI Key: WHNGSHAUKDCMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine ( 20535-53-9) is a high-purity pyrimidine derivative offered for research and development purposes. This compound, with the molecular formula C15H18Cl2N4O2, is a key synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents . The pyrimidine core structure is a privileged scaffold in drug discovery, known for its wide range of biological activities. The presence of the 3,4-dichlorophenyl moiety is a significant structural feature, as this substitution pattern is commonly explored in compounds with potent biological activity, including antitumor properties . Similarly, the diaminopyrimidine group is a classic pharmacophore found in numerous enzyme inhibitors, making this compound a valuable building block for constructing more complex molecules targeting various disease pathways . This chemical is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound in Suzuki cross-coupling reactions and other palladium-catalyzed transformations to create diverse libraries of novel derivatives for biological screening . It is supplied with a purity of 99% and should be stored in a cool, dry environment to maintain stability .

Properties

CAS No.

20535-53-9

Molecular Formula

C15H18Cl2N4O2

Molecular Weight

357.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C15H18Cl2N4O2/c1-3-22-14(23-4-2)12-11(13(18)21-15(19)20-12)8-5-6-9(16)10(17)7-8/h5-7,14H,3-4H2,1-2H3,(H4,18,19,20,21)

InChI Key

WHNGSHAUKDCMNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl)OCC

Origin of Product

United States

Biological Activity

5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a dichlorophenyl group and diethoxymethyl substituents, contributing to its potential therapeutic applications. The following sections will detail the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential clinical applications.

  • Molecular Formula : C15H18Cl2N4O2
  • CAS Number : 20535-53-9
  • Molecular Weight : 357.24 g/mol

The biological activity of 5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine primarily involves its interaction with various molecular targets within cells. Research indicates that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies :
    • In vitro studies demonstrated that 5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine exhibited significant cytotoxicity against various cancer cell lines including MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) .
    Cell LineIC50 (µM)Mechanism of Action
    MGC-80312.5Induces apoptosis via mitochondrial pathway
    EC-10910.0Cell cycle arrest at G2/M phase
    PC-315.0Inhibits proliferation
  • In Vivo Studies :
    • Animal models have shown that treatment with this compound leads to a reduction in tumor size and improved survival rates compared to control groups . The compound's ability to penetrate tissues effectively contributes to its therapeutic potential.

Other Biological Activities

Beyond its anticancer properties, this pyrimidine derivative has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies indicate that it possesses antibacterial properties against Gram-positive bacteria .
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory activity, making it a candidate for further exploration in inflammatory diseases.

Case Studies

A notable case study involved the application of 5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine in a clinical setting targeting metastatic breast cancer. The study highlighted the compound's ability to inhibit Rac1 signaling pathways critical for cancer cell migration and invasion .

Chemical Reactions Analysis

Synthetic Pathways

The compound’s synthesis likely involves modular strategies common to 2,4-diaminopyrimidine derivatives. Key steps include:

Core Formation

  • Starting material : 2,4-Diamino-6-hydroxypyrimidine (1 ) undergoes chlorination with POCl₃ to yield 2,4-diamino-6-chloropyrimidine (2 ) (85% yield) .

  • Nucleophilic substitution : The 6-chloro group is replaced by diethoxymethanol under basic conditions (e.g., NaH/DMSO) to introduce the diethoxymethyl moiety .

Functionalization at C5

  • Electrophilic substitution : Aryl groups (e.g., 3,4-dichlorophenyl) are introduced via Suzuki-Miyaura coupling. For example:

    • 5-Iodo intermediates (e.g., 5 or 6 ) react with arylboronic acids (e.g., 3,4-dichlorophenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in EtOH/toluene/H₂O (yields: 52–78%) .

Diethoxymethyl Group

  • Acid-catalyzed hydrolysis : The diethoxymethyl group is susceptible to hydrolysis in acidic conditions, forming a ketone (6-formyl derivative) .

    R-OCH(OEt)₂H⁺R-CHO+2EtOH\text{R-OCH(OEt)₂} \xrightarrow{\text{H⁺}} \text{R-CHO} + 2 \text{EtOH}
  • Transesterification : In polar aprotic solvents (e.g., CH₃CN), competing transesterification may occur if reactive esters are present .

Amino Groups

  • Acylation : The 2,4-diamino groups react with acyl chlorides (e.g., acetyl chloride) to form acetamides under mild conditions (e.g., Et₃N/CH₂Cl₂) .

  • Alkylation : Selective alkylation at N2 or N4 positions is possible using alkyl halides in DMF with K₂CO₃ .

Stability and Degradation

  • Thermal stability : Pyrimidine derivatives with diethoxymethyl groups decompose above 200°C, forming char and volatile byproducts (TGA data inferred from ).

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the diethoxymethyl group, yielding 6-hydroxypyrimidine derivatives .

Catalytic Modifications

Reaction TypeConditionsProductYield (%)Reference
Hydrolysis 0.25 M H₂SO₄, 90°C6-Formyl derivative68–95
Suzuki Coupling Pd(dbpf)Cl₂, K₂CO₃, CH₃CN/H₂OBiaryl derivatives63–78
Acylation Ac₂O, Et₃N, RTN2,N4-Diacetylated product85–90

Challenges and Optimization

  • Steric hindrance : Bulky substituents (e.g., diethoxymethyl) reduce coupling efficiency in Suzuki reactions. Optimizing catalysts (e.g., Pd(dbpf)Cl₂) improves yields .

  • Solvent effects : Hydrophobic solvents (toluene) favor aryl coupling, while polar solvents (CH₃CN) minimize side reactions .

Computational Insights

Molecular docking studies of analogous compounds suggest:

  • The diethoxymethyl group occupies hydrophobic pockets in enzyme active sites (e.g., mt-DHFR), enhancing binding affinity (ΔG ≈ −3.47 kcal/mol) .

  • Chlorine atoms contribute to Van der Waals interactions with residues like Ile20 and Val54 .

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine becomes evident when contrasted with analogous pyrimidine derivatives:

Compound Name Core Structure Key Substituents Molecular Weight References
5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine (Target) Pyrimidine 5-(3,4-dichlorophenyl), 6-(diethoxymethyl) Not explicitly provided
N4-(4-chlorophenyl)-6-(2-methylbenzyl)pyrrolo[2,3-d]pyrimidine-2,4-diamine Pyrrolopyrimidine Pyrrolo-fused ring, 6-(2-methylbenzyl), 4-(4-chlorophenyl) 376.84 g/mol
5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 3,5-dichloroanilino, 6-methyl, 2-phenyl 501.22 g/mol
5-[4-(3,4-Dichlorophenyl)piperazin-1-yl]pyrimidine-2,4-diamine Pyrimidine 4-(3,4-dichlorophenyl)piperazine 339.21 g/mol
5-(Aminomethyl)-6-(2,4-dichlorphenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine Pyrimidine 5-aminomethyl, 6-(2,4-dichlorophenyl), 2-(3,5-dimethoxyphenyl) 434.29 g/mol

Key Observations :

  • Core Modifications : Unlike pyrrolopyrimidine derivatives (e.g., ), the target compound retains a simple pyrimidine core, which may reduce synthetic complexity.
  • Substituent Positioning : The 3,4-dichlorophenyl group distinguishes it from compounds with 3,5-dichloro substitutions (e.g., ), which can alter steric and electronic interactions with biological targets.

Physicochemical Properties

Comparative physicochemical data highlight differences in solubility, lipophilicity, and stability:

Compound Name Melting Point (°C) logP (Predicted) Hydrogen Bond Donors/Acceptors Key Features
Target Compound Not reported ~3.5 (estimated) 3 donors, 5 acceptors Diethoxymethyl enhances lipophilicity; dichlorophenyl increases rigidity.
Compound 9 () 212 4.2 2 donors, 5 acceptors Pyrrolo-fused core may reduce solubility due to increased planar rigidity.
5-[4-(3,4-Dichlorophenyl)piperazin-1-yl]pyrimidine-2,4-diamine () Not reported 2.8 4 donors, 6 acceptors Piperazine group improves solubility but may increase metabolic oxidation.

Key Observations :

  • The absence of fused rings (vs. ) may improve synthetic yield and scalability.

Key Observations :

  • The target compound’s dichlorophenyl and diethoxymethyl groups could position it for kinase or protease inhibition, analogous to and .
  • Substitutions like diethoxymethyl may reduce off-target effects compared to benzyl or aminomethyl groups ().

Q & A

Q. What synthetic routes are recommended for synthesizing 5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, condensation of 3,4-dichlorophenyl precursors with diethoxymethyl-substituted pyrimidine intermediates under basic conditions (e.g., sodium methoxide) in aprotic solvents like DMF. Purification involves recrystallization or chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H NMR : Used to confirm aromatic protons (δ 7.1–7.9 ppm for dichlorophenyl), NH2 groups (δ 5.5–6.0 ppm), and diethoxymethyl protons (δ 3.5–4.0 ppm for OCH2) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (C13H15Cl2N4O2; calc. 350.06 g/mol).
  • X-ray Crystallography : Resolves crystal packing and substituent orientation, critical for structure-activity studies .

Q. What are the primary applications of this compound in biological research?

It is investigated as a kinase inhibitor (e.g., CDK or receptor tyrosine kinases) due to its pyrimidine-diamine scaffold, which mimics ATP-binding pockets. Preclinical studies focus on cell cycle arrest and apoptosis induction in cancer models .

Advanced Research Questions

Q. How does the diethoxymethyl group influence reactivity compared to other substituents (e.g., methoxy or ethyl groups)?

The diethoxymethyl group enhances solubility in polar solvents and stabilizes intermediates via steric hindrance. Its electron-donating ether moieties favor nucleophilic substitution at the pyrimidine C6 position, unlike electron-withdrawing groups (e.g., Cl), which slow reactivity .

Q. What strategies resolve contradictions in reported inhibitory efficacy across studies?

Discrepancies may arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 1–10 µM) affect IC50 values.
  • Substituent Positioning : Meta vs. para chlorine on the phenyl ring alters steric interactions with kinase active sites.
  • Cell Line Specificity : Differential expression of target enzymes (e.g., CDK2 vs. CDK4) impacts potency. Validate using isogenic cell lines and standardized kinase profiling .

Q. How can synthesis yield be optimized for large-scale production?

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing side products (e.g., over-oxidation).
  • Catalyst Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates.
  • Purification : Simulated moving bed (SMB) chromatography increases throughput compared to batch methods .

Key Notes

  • Structural Uniqueness : The 3,4-dichlorophenyl and diethoxymethyl groups synergistically enhance target binding and metabolic stability compared to analogs like trimethoprim .
  • Methodological Gaps : Limited in vivo pharmacokinetic data necessitate further ADME studies using radiolabeled analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.